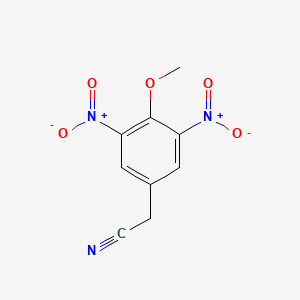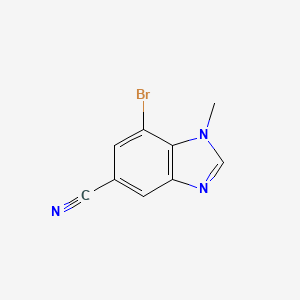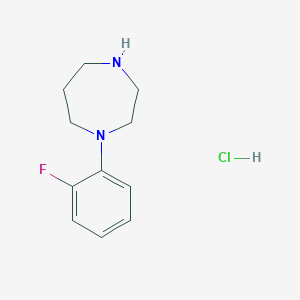
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride
Descripción general
Descripción
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride (1-FP-1,4-DZH) is a novel fluorinated diazepane derivative that has been used in a variety of scientific applications. It is a versatile compound that has been used in the synthesis of drugs, the study of protein-ligand interactions, and the investigation of biochemical and physiological effects. Its unique structure and properties make it an attractive option for a wide range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Regioselective Synthesis and Structure Analysis : The reaction of 1,2-ethylenediamine with fluorinated β-diketones affords different 1,4-diazepine series. Structures and tautomerism are established by NMR in solution, supported by density functional theory calculations. X-ray crystallography is used for analysis, providing insights into the synthesis and structural properties of 1,4-diazepane derivatives (Nieto et al., 2017).
Cancer Research
- Sigma-2 Ligands with Anticancer Activity : Analogs of 1,4-diazepane, such as SYA013, show binding preference at the sigma-2 receptor and inhibit several cancer cell lines. This suggests potential applications in cancer treatment, highlighting the importance of 1,4-diazepane derivatives in oncological research (Asong et al., 2019).
Synthetic Methodologies
- Efficient Synthesis Methods : A short, two-step approach to synthesize diazepane systems involves a Ugi multicomponent reaction followed by an SN2 reaction. This efficient method offers a pathway for synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their derivatives, demonstrating the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).
Pharmaceutical Research
- Antipsychotic Agent Development : The synthesis of butyrophenone analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one shows potential as atypical antipsychotic agents. These compounds demonstrate significant binding affinities at various receptors, indicating their potential in psychiatric medicine (Ablordeppey et al., 2008).
Structural and Spectroscopic Analysis
- X-Ray Crystallography and NMR Studies : The structural and spectroscopic characterization of 1,4-diazepane derivatives, including X-ray crystallography and NMR, provides comprehensive insights into their chemical properties. These studies are crucial for understanding the molecular structure and dynamics of these compounds (Ahumada et al., 2016).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDJBKXSTFJYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





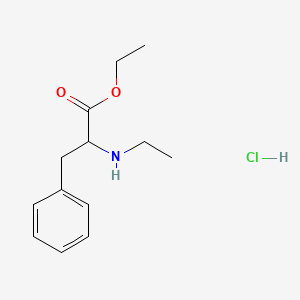


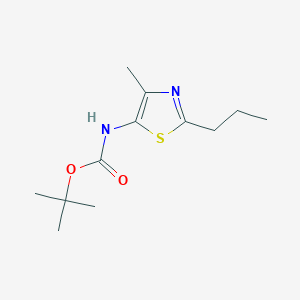
![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)


